
4-Fluoro-2-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxyphenylZinc bromide is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura coupling. This compound is particularly valuable in the synthesis of complex organic molecules due to its reactivity and selectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 4-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4−Fluoro-2-methoxyphenyl bromide+Zn→4−Fluoro-2-methoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can also participate in oxidative addition and transmetalation reactions, which are crucial in various coupling reactions.
Common Reagents and Conditions
Oxidative Addition: Palladium or nickel catalysts are commonly used.
Transmetalation: Boronic acids or esters are typical reagents.
Reductive Elimination: This step often involves the use of reducing agents like hydrides.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxyphenylZinc bromide involves several key steps:
Oxidative Addition: The compound reacts with a palladium or nickel catalyst, forming a metal complex.
Transmetalation: The organozinc compound transfers its organic group to the metal center.
Reductive Elimination: The final product is formed by the elimination of the metal center, regenerating the catalyst.
These steps are crucial in facilitating the formation of carbon-carbon bonds, making the compound highly valuable in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- **4-Fluoro-2-meth
Propiedades
Fórmula molecular |
C7H6BrFOZn |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-methoxybenzene-4-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IODAKSAPWWWBED-UHFFFAOYSA-M |
SMILES canónico |
COC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
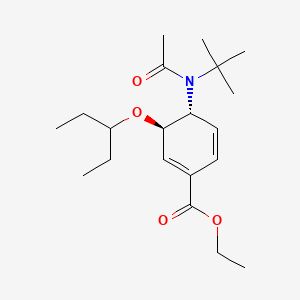
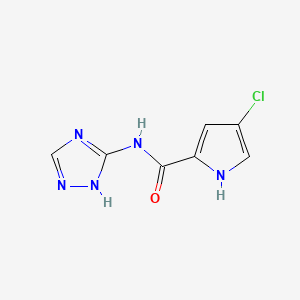
![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)
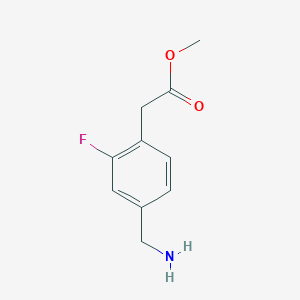
![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)
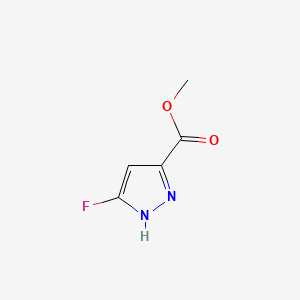
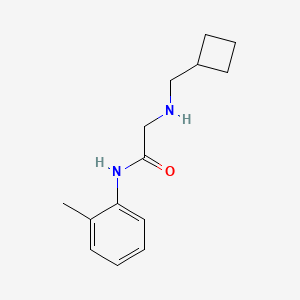
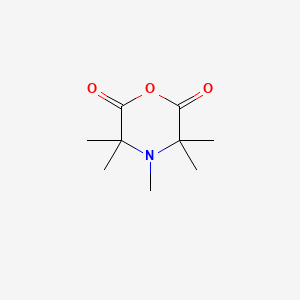
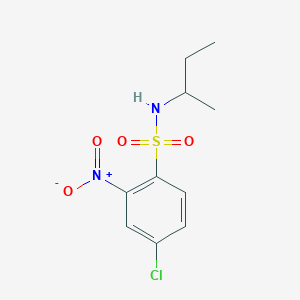
![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
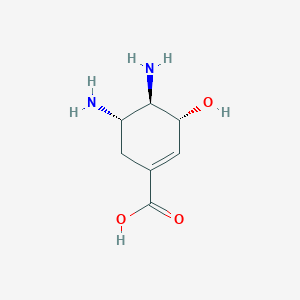
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
